molecular formula C23H25N3O3S2 B298145 N-(2,4-dimethylphenyl)-4-methyl-N-(2-oxo-2-{2-[1-(2-thienyl)ethylidene]hydrazino}ethyl)benzenesulfonamide

N-(2,4-dimethylphenyl)-4-methyl-N-(2-oxo-2-{2-[1-(2-thienyl)ethylidene]hydrazino}ethyl)benzenesulfonamide

Cat. No. B298145
M. Wt: 455.6 g/mol
InChI Key: UYHNRJORNBIWHG-LYBHJNIJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-4-methyl-N-(2-oxo-2-{2-[1-(2-thienyl)ethylidene]hydrazino}ethyl)benzenesulfonamide, also known as DMXAA, is a synthetic small molecule that has been extensively studied for its potential as an anti-cancer agent. DMXAA was first discovered in the 1990s and has since been the subject of numerous scientific studies.

Mechanism of Action

The exact mechanism of action of N-(2,4-dimethylphenyl)-4-methyl-N-(2-oxo-2-{2-[1-(2-thienyl)ethylidene]hydrazino}ethyl)benzenesulfonamide is not fully understood, but it is thought to work by activating the immune system to attack cancer cells. N-(2,4-dimethylphenyl)-4-methyl-N-(2-oxo-2-{2-[1-(2-thienyl)ethylidene]hydrazino}ethyl)benzenesulfonamide has been shown to induce the production of cytokines, which are signaling molecules that play a role in immune response. It has also been shown to increase the permeability of blood vessels in tumors, which may enhance the delivery of anti-cancer drugs to the tumor.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-4-methyl-N-(2-oxo-2-{2-[1-(2-thienyl)ethylidene]hydrazino}ethyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, N-(2,4-dimethylphenyl)-4-methyl-N-(2-oxo-2-{2-[1-(2-thienyl)ethylidene]hydrazino}ethyl)benzenesulfonamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain types of cancer.

Advantages and Limitations for Lab Experiments

One advantage of N-(2,4-dimethylphenyl)-4-methyl-N-(2-oxo-2-{2-[1-(2-thienyl)ethylidene]hydrazino}ethyl)benzenesulfonamide is that it has been extensively studied in preclinical models, and has shown promising results in these studies. However, one limitation is that it has not yet been approved for use in humans, and its safety and efficacy in humans is still being studied.

Future Directions

There are a number of future directions for research on N-(2,4-dimethylphenyl)-4-methyl-N-(2-oxo-2-{2-[1-(2-thienyl)ethylidene]hydrazino}ethyl)benzenesulfonamide. One area of interest is in combination therapy, where N-(2,4-dimethylphenyl)-4-methyl-N-(2-oxo-2-{2-[1-(2-thienyl)ethylidene]hydrazino}ethyl)benzenesulfonamide is used in combination with other anti-cancer agents to enhance their effectiveness. Another area of interest is in the development of new formulations of N-(2,4-dimethylphenyl)-4-methyl-N-(2-oxo-2-{2-[1-(2-thienyl)ethylidene]hydrazino}ethyl)benzenesulfonamide that may improve its delivery to tumors. Finally, there is ongoing research into the mechanism of action of N-(2,4-dimethylphenyl)-4-methyl-N-(2-oxo-2-{2-[1-(2-thienyl)ethylidene]hydrazino}ethyl)benzenesulfonamide, which may help to identify new targets for anti-cancer therapy.

Synthesis Methods

N-(2,4-dimethylphenyl)-4-methyl-N-(2-oxo-2-{2-[1-(2-thienyl)ethylidene]hydrazino}ethyl)benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of various chemical compounds. One common synthesis method involves the reaction of 2,4-dimethylphenylamine with 2-bromo-4-methylbenzenesulfonyl chloride to form an intermediate compound. This intermediate is then reacted with thiosemicarbazide and acetic anhydride to form N-(2,4-dimethylphenyl)-4-methyl-N-(2-oxo-2-{2-[1-(2-thienyl)ethylidene]hydrazino}ethyl)benzenesulfonamide.

Scientific Research Applications

N-(2,4-dimethylphenyl)-4-methyl-N-(2-oxo-2-{2-[1-(2-thienyl)ethylidene]hydrazino}ethyl)benzenesulfonamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to have potent anti-tumor activity in preclinical studies, and has been tested in clinical trials for the treatment of various types of cancer, including non-small cell lung cancer and melanoma.

properties

Product Name

N-(2,4-dimethylphenyl)-4-methyl-N-(2-oxo-2-{2-[1-(2-thienyl)ethylidene]hydrazino}ethyl)benzenesulfonamide

Molecular Formula

C23H25N3O3S2

Molecular Weight

455.6 g/mol

IUPAC Name

2-(2,4-dimethyl-N-(4-methylphenyl)sulfonylanilino)-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide

InChI

InChI=1S/C23H25N3O3S2/c1-16-7-10-20(11-8-16)31(28,29)26(21-12-9-17(2)14-18(21)3)15-23(27)25-24-19(4)22-6-5-13-30-22/h5-14H,15H2,1-4H3,(H,25,27)/b24-19+

InChI Key

UYHNRJORNBIWHG-LYBHJNIJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N/N=C(\C)/C2=CC=CS2)C3=C(C=C(C=C3)C)C

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=C(C)C2=CC=CS2)C3=C(C=C(C=C3)C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=C(C)C2=CC=CS2)C3=C(C=C(C=C3)C)C

Origin of Product

United States

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